molecular formula C8H12BrNS B11798064 4-(Bromomethyl)-2-(tert-butyl)thiazole

4-(Bromomethyl)-2-(tert-butyl)thiazole

Cat. No.: B11798064
M. Wt: 234.16 g/mol
InChI Key: WSVGUHIKADCVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-(tert-butyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of a bromomethyl group and a tert-butyl group in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-(tert-butyl)thiazole typically involves the bromination of 2-(tert-butyl)thiazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methyl group adjacent to the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-(tert-butyl)thiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include thiazole derivatives with various functional groups replacing the bromomethyl group.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2-(tert-butyl)thiazole.

Scientific Research Applications

4-(Bromomethyl)-2-(tert-butyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(tert-butyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-(tert-butyl)thiazole is unique due to the presence of both a bromomethyl group and a thiazole ring, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

4-(bromomethyl)-2-tert-butyl-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3

InChI Key

WSVGUHIKADCVPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.